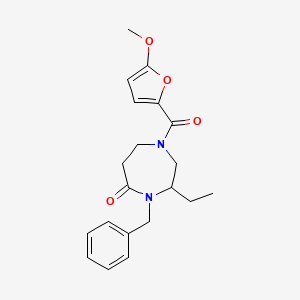
4-benzyl-3-ethyl-1-(5-methoxy-2-furoyl)-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-3-ethyl-1-(5-methoxy-2-furoyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 4-benzyl-3-ethyl-1-(5-methoxy-2-furoyl)-1,4-diazepan-5-one 15-4513 involves its selective binding to the benzodiazepine site on the GABA-A receptor. This binding enhances the affinity of GABA for its binding site on the receptor, leading to an increase in the inhibitory effects of GABA. This results in anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects
This compound 15-4513 has been shown to have a number of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. It has also been shown to have effects on memory and learning, as well as on the regulation of the hypothalamic-pituitary-adrenal axis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-benzyl-3-ethyl-1-(5-methoxy-2-furoyl)-1,4-diazepan-5-one 15-4513 in lab experiments is its selective binding to the benzodiazepine site on the GABA-A receptor. This allows for the specific modulation of GABAergic neurotransmission, which is important in the study of various neurological and psychiatric disorders. However, one limitation of using this compound 15-4513 is its potential for off-target effects, as it has been shown to bind to other receptors besides the benzodiazepine site on the GABA-A receptor.
Zukünftige Richtungen
For the study of 4-benzyl-3-ethyl-1-(5-methoxy-2-furoyl)-1,4-diazepan-5-one 15-4513 include further exploration of its potential applications in the treatment of various neurological and psychiatric disorders, as well as the development of more selective compounds that target specific subtypes of the GABA-A receptor. Additionally, the use of this compound 15-4513 in combination with other drugs may provide new insights into the mechanisms of drug interactions and their effects on GABAergic neurotransmission.
Synthesemethoden
The synthesis of 4-benzyl-3-ethyl-1-(5-methoxy-2-furoyl)-1,4-diazepan-5-one involves the reaction of 5-methoxy-2-furoic acid with ethylamine to form 5-methoxy-2-furoyl-ethylamine. This intermediate is then reacted with benzyl chloride and sodium hydride to produce the final product, this compound 15-4513.
Wissenschaftliche Forschungsanwendungen
4-benzyl-3-ethyl-1-(5-methoxy-2-furoyl)-1,4-diazepan-5-one 15-4513 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively bind to a specific site on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This binding site is known as the benzodiazepine site, and it is responsible for the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines.
Eigenschaften
IUPAC Name |
4-benzyl-3-ethyl-1-(5-methoxyfuran-2-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-3-16-14-21(20(24)17-9-10-19(25-2)26-17)12-11-18(23)22(16)13-15-7-5-4-6-8-15/h4-10,16H,3,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAUVHCODNVIKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC=C(O3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5366541.png)
![3-(1H-pyrazol-5-yl)-1-{[3-(pyrrolidin-1-ylsulfonyl)-2-thienyl]carbonyl}piperidine](/img/structure/B5366543.png)
![methyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5366551.png)
![1'-(cyclopropylcarbonyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5366554.png)
![(3R*,3aR*,7aR*)-1-(isoquinolin-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366578.png)
![2-{[4-(methoxyacetyl)-1,4-diazepan-1-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5366583.png)
![N-(2-furylmethyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5366592.png)
![methyl 2-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5366594.png)
![2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5366598.png)

![4-chloro-1-[(2-methoxyphenyl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5366610.png)
![3-(3,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5366622.png)
![4-butoxy-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/structure/B5366633.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5366636.png)